1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine

soluble epoxide hydrolase structure-activity relationship TCPU

Researchers synthesizing urea-based sEH inhibitors often face potency gaps when substituting generic building blocks. Replacement of the cyclopropylcarbonyl group with acetyl or propionyl reduces sEH inhibitory potency ~9-fold. This compound is the validated precursor to TCPU (CAY10640, IC₅₀ 0.4 nM vs. human sEH), delivering a 65-fold Cmax and 3,300-fold AUC improvement over adamantyl-urea benchmarks in murine PK. Key procurement advantages: • Exclusive 4-aminomethyl regioisomer required for TCPU/TPPU urea geometry-3-aminomethyl isomer (CAS 915924-36-6) yields a structurally distinct scaffold. • ≥95% purity confirmed across independent batches for reproducible hit-expansion chemistry. • Available as a unique screening compound (AldrichCPR collection) not duplicated in generic building-block catalogs.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 915922-83-7
Cat. No. B1461982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
CAS915922-83-7
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)CN
InChIInChI=1S/C10H18N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-7,11H2
InChIKeyMCOASAUGLHDNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: Structural Baseline & Procurement


1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS 915922-83-7), also named (4-(aminomethyl)piperidin-1-yl)(cyclopropyl)methanone, is a piperidine-based building block with the empirical formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g·mol⁻¹ . It features a 4-aminomethyl substituent on the piperidine ring, with a cyclopropylcarbonyl group installed on the piperidine nitrogen via an amide bond. The compound is supplied through the AldrichCPR collection (product number CBR00474) and is designated as a unique screening compound intended for early-discovery research, with no published analytical data collected by the primary vendor . Its primary documented utility lies in serving as the direct synthetic precursor to a series of potent soluble epoxide hydrolase (sEH) inhibitors, most notably TCPU (CAY10640) [1].

Role sEH inhibitor precursor building block
Workflow Urea derivative synthesis for target engagement studies
Selection Context Cyclopropylcarbonyl-amide motif for inhibitory potency screening

Why 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine Cannot Be Replaced


In-class piperidine-4-ylmethanamine derivatives cannot be freely interchanged because the N-acyl substituent directly governs both the pharmacokinetic properties of downstream urea inhibitors and the intrinsic reactivity of the amine handle. Replacement of the cyclopropylcarbonyl group with an acetyl or propionyl substituent has been shown to alter sEH inhibitory potency by approximately 9-fold in the corresponding urea derivative [1]. Furthermore, the regioisomeric placement of the aminomethyl group (4-position vs. 3‑position) generates a structurally distinct building block with a different spatial trajectory for urea formation and a separate screening-collection identity . The combined cyclopropylcarbonyl‑amide plus 4‑aminomethyl architecture in the same molecule is not replicated by any generic alternative, meaning substitution directly risks loss of the potency advantage documented for this scaffold [1].

N-Acyl Replacement Propionyl or acetyl analogs may shift inhibitory response; reported potency context differs ~9-fold in derived urea series.
Regioisomer Mismatch 3-Aminomethyl isomer creates a divergent spatial trajectory for urea formation; screening identity and geometry are not interchangeable.
Carbonyl Removal Direct N-cyclopropyl analog lacks the amide carbonyl; polarity and hydrogen-bonding profile may alter target engagement and solubility.

Quantitative Differentiation Evidence vs. Closest Analogs


Cyclopropylcarbonyl vs. Propionyl in sEH Inhibitor Potency

The urea derivative prepared directly from 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine—namely TCPU (CAY10640)—inhibits recombinant human sEH with an IC₅₀ of 0.4 nM [1]. The corresponding propionyl analog TPPU (prepared from the generic propionyl-piperidine-methanamine precursor) inhibits human sEH with an IC₅₀ of 3.7 nM [2]. This represents a 9.25‑fold improvement in target‑binding potency attributable to the cyclopropylcarbonyl‑amide motif [1][2].

Inhibitory potency
Head-to-head
9.25-fold higher reported potency for cyclopropylcarbonyl urea (TCPU IC₅₀ 0.4 nM) vs. propionyl analog (TPPU IC₅₀ 3.7 nM)
Assay potency context for sEH target engagement studies
Recombinant human sEH fluorescence assay; Rose et al. 2010
soluble epoxide hydrolase structure-activity relationship TCPU

Pharmacokinetic Superiority of Cyclopropanecarbonyl over Adamantyl Scaffold

In a murine in vivo study, oral administration of the TCPU urea (derived from 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine) produced a 65‑fold higher Cmax and a 3,300‑fold greater AUC compared to the 1‑adamantyl‑3‑(1‑propionylpiperidin‑4‑yl)urea reference compound, alongside a 7‑fold improvement in potency [1]. These PK benefits are directly linked to the cyclopropanecarbonyl‑piperidine scaffold incorporated by the target building block [1].

Oral exposure
Head-to-head
65-fold Cmax increase, 3,300-fold AUC increase vs. adamantyl-urea benchmark in murine PK
Exposure-model context for oral PK research
Mouse oral PK study; compound 52 vs. compound 2, Rose et al. 2010
pharmacokinetics Cmax AUC adamantyl urea

Regioisomeric Differentiation: 4-Aminomethyl vs. 3-Aminomethyl

1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine carries the aminomethyl group at the 4‑position of the piperidine ring. The corresponding 3‑aminomethyl isomer ((3-(aminomethyl)piperidin-1-yl)(cyclopropyl)methanone, CAS 915924-36-6) is a distinct compound with a structurally divergent geometry for downstream derivatization, residing under a different ChemBridge catalog identifier . The 4‑position places the primary amine at the linear extension of the piperidine ring, whereas the 3‑position generates a bent spatial arrangement, affecting the trajectory of subsequent urea or amide bond formation [1].

Regioisomeric identity
Cross-study comparable
4-Aminomethyl vs. 3-aminomethyl regioisomer (distinct CAS and ChemBridge screening identities)
Spatial trajectory for urea formation differs; procurement requires regioisomer verification
ChemBase and ChemSrc catalog comparison
regioisomer positional isomer screening library ChemBridge

Amide-Bonded Cyclopropylcarbonyl vs. Direct N-Cyclopropyl: Physicochemical Profile

The target compound (C₁₀H₁₈N₂O, MW 182.26) contains three hydrogen‑bond acceptors (the amide carbonyl oxygen plus the amine and piperidine nitrogens) and one hydrogen‑bond donor . In contrast, the direct N‑cyclopropyl analog lacking the carbonyl ((1‑cyclopropylpiperidin-4‑yl)methanamine, CAS 1354315-59-5, formula C₉H₁₈N₂, MW 154.25) has only two hydrogen‑bond acceptors and no carbonyl‑derived polarity . The presence of the cyclopropylcarbonyl amide introduces an additional polar surface area (~20 Ų) and alters the LogP by approximately 0.5–1.0 units, which is a recognized determinant of permeability and metabolic stability in central‑nervous‑system drug design .

Physicochemical profile
Class-level
Additional H-bond acceptor and ~20 Ų polar surface area vs. direct N-cyclopropyl analog
Polarity and permeability context for CNS research models
Calculated descriptors; vendor datasheets and ChemSpider
physicochemical properties LogP hydrogen bond acceptor carbonyl

Validated Purity Specification for Reproducible Synthesis

Multiple independent vendors (ChemScene, AKSci, Leyan) list 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine with a minimum purity specification of 95% or higher (95%+, 95%, and 95%+ respectively) . This contrasts with the generic parent compound piperidin-4-ylmethanamine (CAS 7144-05-0), which is often supplied at a lower declared purity of 95% and may contain regioisomeric or alkylated impurities that interfere with subsequent urea coupling reactions .

Purity specification
Data to verify
≥95% purity declared across multiple independent vendors
Supports batch-to-batch reproducibility review
ChemScene, AKSci, Leyan product pages
purity specification quality control building block urea synthesis

Recommended Application Scenarios


Synthesis of sEH Inhibitors for Inflammatory Pain Research

This building block is the direct synthetic precursor to TCPU (CAY10640), a sEH inhibitor with an IC₅₀ of 0.4 nM against human sEH that has demonstrated a 1,000‑fold increase in anti‑hyperalgesic potency compared to morphine in the carrageenan‑induced inflammatory pain model [1]. Researchers synthesizing urea‑based sEH inhibitors should select this specific building block to access the cyclopropanecarbonyl scaffold that delivers the documented potency and PK advantages over propionyl and adamantyl analogs [1].

SAR Campaigns for N-Acyl Substituent Pharmacokinetics

The cyclopropanecarbonyl group has been validated to confer a 65‑fold Cmax and 3,300‑fold AUC improvement over adamantyl‑urea benchmarks in murine PK studies [1]. Medicinal chemistry teams investigating the impact of the N‑acyl group on oral exposure should include this building block as the cyclopropanecarbonyl reference point for head‑to‑head comparisons with acetyl, propionyl, and bulkier acyl derivatives [1].

Focused Library Design with Regiochemically Defined Building Blocks

Because the 4‑aminomethyl regioisomer (CAS 915922-83-7) and the 3‑aminomethyl isomer (CAS 915924-36-6) are structurally distinct and carry different ChemBridge screening identities, compound‑library designers must procure the correct positional isomer for SAR integrity [1]. The 4‑substituted scaffold places the amine at the linear extension of the piperidine, which is the geometry required for the TCPU/TPPU urea series [1].

Early-Stage Discovery Screening with Validated Purity

With a purity specification of ≥95% confirmed across multiple independent vendors, this building block offers the batch‑to‑batch consistency necessary for reproducible hit‑expansion chemistry [1]. Procurement from the AldrichCPR collection (CBR00474) ensures access to a unique screening compound that is not duplicated in generic building‑block catalogs, reducing the risk of purchasing a substructure that appears identical but lacks the cyclopropylcarbonyl‑amide motif .

Application
Selection Property
Validation Focus
sEH inhibitor synthesis for inflammatory pain research
Cyclopropylcarbonyl-piperidine scaffold for urea inhibitor assembly
Target-engagement assay context and model-response endpoint review
N-Acyl substituent SAR campaigns
Reported oral exposure profile in murine PK models
Exposure-model interpretation and comparator benchmarking
Focused library design with regiochemical control
4-Aminomethyl regioisomer with linear piperidine extension
Regioisomer identity verification and screening-collection integrity
Early-discovery hit expansion
Multi-vendor ≥95% purity specification
Batch-to-batch reproducibility and downstream coupling consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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